![molecular formula C14H8FN3S B3015034 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile CAS No. 339010-75-2](/img/structure/B3015034.png)
2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile, also known as FST-100, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FST-100 has been studied for its ability to inhibit inflammation and oxidative stress, making it a promising candidate for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Radiolabeling and Imaging Studies
- Neuroimaging Agents: A study discussed the synthesis and properties of a compound similar to 2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile for neuroimaging applications. This compound was designed to be a potential radiolabeling agent for imaging serotonin transporters in the brain (Garg et al., 2007).
Photodynamic Therapy
- Photodynamic Therapy Sensitizers: Research on sulfanyl porphyrazines, which have structural similarities to this compound, indicated their potential as sensitizers in photodynamic therapy for cancer treatment. These compounds demonstrated high activity when incorporated into cationic liposomes (Piskorz et al., 2017).
Antibacterial Research
- Antitubercular Agents: The compound's analogues were explored as potential antitubercular agents. They showed selective antimycobacterial effects and low toxicity in mammalian cells, making them interesting for further research as tuberculosis treatments (Karabanovich et al., 2016).
Agricultural Applications
- Bactericide for Plant Pathogens: A related compound, 2-(methylsulfonyl)-5-(4-fluorobenzyl)-1,3,4-oxadiazole, showed antibacterial properties against Xanthomonas axonopodis pv. citri, a plant pathogen. This study provides insights into its potential use as a new bactericide in agriculture (Gao et al., 2017).
Synthetic Chemistry
- Synthetic Applications: Research has been conducted on the synthesis of various compounds using 4-fluorobenzyl bromide, a key component in the structure of this compound. These studies demonstrate the utility of such compounds in synthetic chemistry (Debbabi et al., 2005).
Cancer Research
- RET Tyrosine Kinase Inhibitors: A study explored analogues of this compound as inhibitors of the RET tyrosine kinase, a target in cancer therapy. One derivative showed submicromolar inhibitory activity, suggesting potential for further development as a cancer therapeutic agent (Brandt et al., 2010).
Molecular Material Research
- Molecular Self-Assembly: The compound's analogues have been studied for their ability to form supramolecular self-assemblies. These structures are stabilized by weak hydrogen and chalcogen bonds, offering insights into the design of novel molecular materials (Al-Wahaibi et al., 2021).
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3S/c15-13-3-1-10(2-4-13)9-19-14-12(7-17)5-11(6-16)8-18-14/h1-5,8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYMULGYQILFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(C=C(C=N2)C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

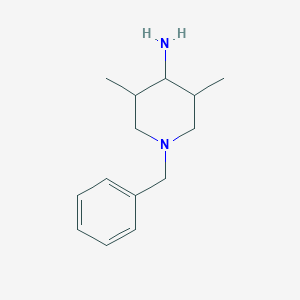
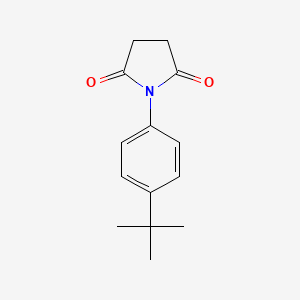
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6-hydroxy-7-methylchromen-2-one](/img/structure/B3014954.png)
![N-benzhydryl-2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3014955.png)
![N-[(4-sulfamoylphenyl)carbamothioyl]acetamide](/img/structure/B3014958.png)
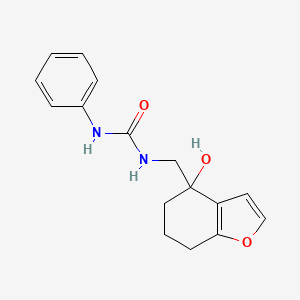
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3014964.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3014965.png)
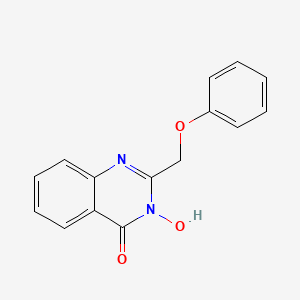

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3014970.png)

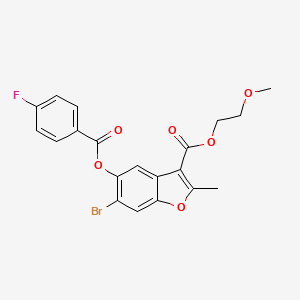
![N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3014974.png)